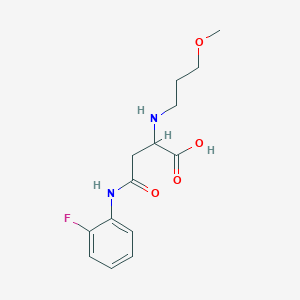

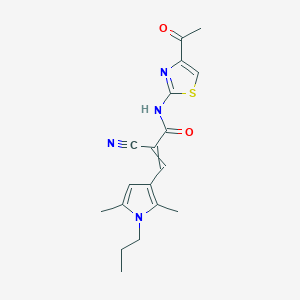

![molecular formula C18H20N4O6 B2880719 2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl 3,4,5-trimethoxybenzenecarboxylate CAS No. 860611-14-9](/img/structure/B2880719.png)

2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl 3,4,5-trimethoxybenzenecarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl 3,4,5-trimethoxybenzenecarboxylate” is a derivative of 5-methyl-6-nitro-7-oxo-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidine . It is a heterocyclic compound, which means it contains atoms of at least two different elements as members of its rings .

Synthesis Analysis

The synthesis of this compound involves electrochemical transformations in aqueous and aprotic media . The process includes the reduction of the compound in DMF on a background of tetrabutylammonium salts, which proceeds in two stages, controlled by the kinetics of second-order reactions .Molecular Structure Analysis

The molecular structure of this compound is complex, with a molecular weight of 150.1380 . It contains a heterocyclic anion 5-methyl-6-nitro-7-oxo-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidin, which is formed upon the potentials of the first peak .Chemical Reactions Analysis

The compound undergoes a series of electrochemical transformations . In the first stage, the reduction of the compound is accompanied by protonation by the initial compound of the basic intermediate products formed in the electrode reaction (self-protonation mechanism) . The second stage corresponds to the formation of a dianion radical upon the reduction of the heterocyclic anion .Aplicaciones Científicas De Investigación

Antiviral Drug Development

This compound has shown promise as an antiviral drug . Its redox conversions have been studied, revealing potential for electrochemical transformations in aqueous and aprotic media . These properties could be harnessed to develop new medications targeting viral infections.

Electrochemical Studies

The electrochemical behavior of this compound provides valuable insights into its redox properties. It undergoes irreversible reduction in acidic media, which is an important characteristic for designing electrochemical sensors or redox-mediated synthesis processes .

Synthesis of Ruthenium (II)-Hmtpo Complexes

It serves as a reactant for synthesizing Ruthenium (II)-Hmtpo complexes . These complexes have various applications, including catalysis, organic synthesis, and potential use in solar energy conversion.

Antimalarial Activity

The compound is a precursor for dihydroorotate dehydrogenase inhibitors . These inhibitors have shown antimalarial activity, which is crucial for creating new treatments against resistant strains of malaria.

Vilsmeier Reaction

It is used in the Vilsmeier reaction of conjugated carbocycles and heterocycles . This reaction is significant in organic chemistry for introducing formyl groups into aromatic systems, which is a key step in synthesizing various organic compounds.

Pharmacological Research

Research into the pharmacological activity of this compound, particularly its binding to HIV TAR RNA , suggests potential applications in designing drugs to treat HIV .

Antimicrobial Activity

Studies have indicated that derivatives of this compound exhibit antimicrobial activity . This opens up possibilities for its use in developing new antibiotics or disinfectants.

Propiedades

IUPAC Name |

2-(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl 3,4,5-trimethoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O6/c1-10-12(16(23)22-18(21-10)19-9-20-22)5-6-28-17(24)11-7-13(25-2)15(27-4)14(8-11)26-3/h7-9H,5-6H2,1-4H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEBDGSBIOORHBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2C(=N1)N=CN2)CCOC(=O)C3=CC(=C(C(=C3)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl 3,4,5-trimethoxybenzenecarboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2880636.png)

![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-3-tosylpropanamide](/img/structure/B2880640.png)

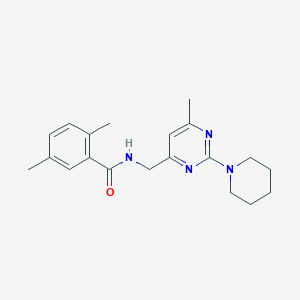

![2-Chloro-1-[2-[5-chloro-3-methyl-1-(2-methylpropyl)pyrazol-4-yl]pyrrolidin-1-yl]propan-1-one](/img/structure/B2880644.png)

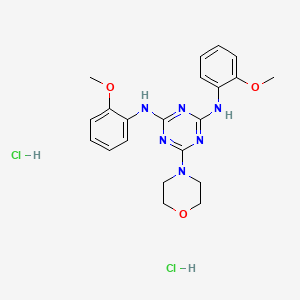

amine hydrochloride](/img/structure/B2880647.png)

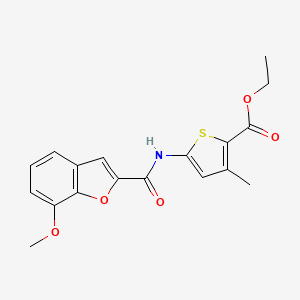

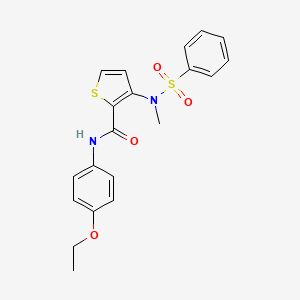

![N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-2-methoxyacetamide](/img/structure/B2880648.png)

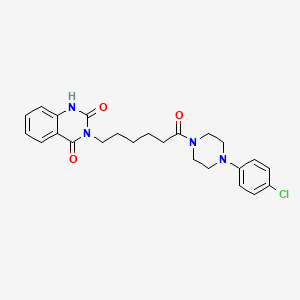

![N-(3-chlorophenyl)-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2880650.png)

![N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-prop-2-enyloxamide](/img/structure/B2880652.png)